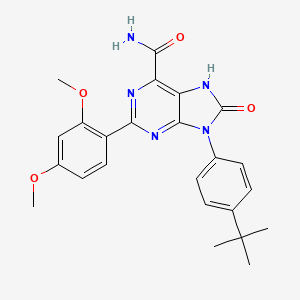

9-(4-tert-butylphenyl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

9-(4-tert-Butylphenyl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-derived molecule featuring a carboxamide group at position 6, a 2,4-dimethoxyphenyl substituent at position 2, and a 4-tert-butylphenyl group at position 8. The 8-oxo moiety introduces a ketone functional group, contributing to its electronic and steric profile. The tert-butyl group enhances lipophilicity, while the dimethoxyphenyl substituent may influence solubility and hydrogen-bonding interactions.

Properties

IUPAC Name |

9-(4-tert-butylphenyl)-2-(2,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4/c1-24(2,3)13-6-8-14(9-7-13)29-22-19(27-23(29)31)18(20(25)30)26-21(28-22)16-11-10-15(32-4)12-17(16)33-5/h6-12H,1-5H3,(H2,25,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBUHGVHKWSUSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(4-tert-butylphenyl)-2-(2,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a purine core with various substituents. The presence of the tert-butylphenyl and dimethoxyphenyl groups contributes to its unique chemical properties, influencing its biological interactions.

Molecular Weight

- Molecular Weight: 328.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor or modulate receptor activity, leading to various pharmacological effects.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation: Interaction with specific receptors can lead to alterations in signal transduction pathways, impacting cellular responses.

Cytotoxicity and Safety Profile

Research into the cytotoxic effects of similar compounds has shown varying degrees of toxicity. For instance, certain derivatives demonstrated favorable toxicity profiles in human cell lines, maintaining cell viability even at higher concentrations . This suggests that the compound may possess a similar safety profile warranting further investigation.

Case Studies

- Antibacterial Activity: A study on structurally related compounds highlighted their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 4 μg/mL to 32 μg/mL depending on structural modifications .

- Cytotoxicity Assessment: In vitro studies indicated that certain derivatives maintained high cell viability in MCF-7 cells even at concentrations significantly above their MIC values .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | MIC (μg/mL) | Activity |

|---|---|---|---|

| Compound A | Similar | 4 | Effective against MRSA |

| Compound B | Similar | 16 | Moderate activity against C. difficile |

| This compound | Unique | TBD | Potentially effective |

Comparison with Similar Compounds

2-(3-Bromophenyl)-9-(4-tert-Butylphenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide

- Substituents : Position 2: 3-bromophenyl; Position 9: 4-tert-butylphenyl .

- Bromine’s higher atomic mass increases molecular weight (unreported in evidence) and may enhance halogen bonding with biological targets. Reduced solubility compared to the target compound due to the absence of methoxy groups, which typically improve polarity.

9-(2,4-Dimethoxyphenyl)-2-(Furan-2-yl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide

- Substituents : Position 2: furan-2-yl; Position 9: 2,4-dimethoxyphenyl .

- The 2,4-dimethoxyphenyl group at position 9 (vs. position 2 in the target compound) alters spatial orientation, possibly affecting target engagement. Furan’s lower steric bulk may improve solubility but reduce hydrophobic interactions.

- Therapeutic Implications : Furan’s oxygen atom could participate in hydrogen bonding, but its reduced lipophilicity might limit membrane permeability compared to the target compound.

8,9-Dihydro-2-Methyl-9-(4-Methylphenyl)-8-Oxo-7H-Purine-6-Carboxamide

- Substituents : Position 2: methyl; Position 9: 4-methylphenyl .

- Lacks the electron-donating methoxy and bulky tert-butyl groups, diminishing hydrophobic interactions and metabolic stability.

- Therapeutic Implications : Simplified structure may favor rapid clearance but reduce target affinity in environments requiring strong hydrophobic interactions.

2-(4-Hydroxyphenylamino)-9-(2-Methoxyphenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide

- Substituents: Position 2: 4-hydroxyphenylamino; Position 9: 2-methoxyphenyl .

- The 2-methoxyphenyl group at position 9 (vs. 4-tert-butylphenyl in the target compound) reduces steric bulk but maintains moderate lipophilicity.

- Therapeutic Implications: Increased solubility due to hydroxyl and amino groups, but susceptibility to oxidative metabolism may limit bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.